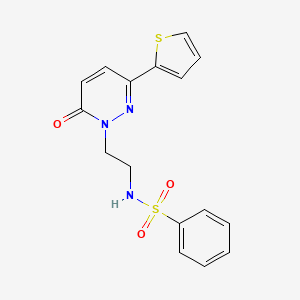

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Structure and Synthesis The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a thiophen-2-yl group at position 3 and a benzenesulfonamide moiety linked via an ethyl chain. For example, benzyloxy pyridazines (e.g., 5a) were synthesized by reacting benzyl bromide derivatives with pyridazinone intermediates in the presence of potassium carbonate in DMF .

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c20-16-9-8-14(15-7-4-12-23-15)18-19(16)11-10-17-24(21,22)13-5-2-1-3-6-13/h1-9,12,17H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXWQDYGWFYWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 447.5 g/mol. It features a pyridazinone core fused with a thiophene moiety and a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 447.5 g/mol |

| Structure | Contains pyridazine, thiophene, and sulfonamide groups |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Sulfonamides typically inhibit enzymes by mimicking natural substrates. This compound may interact with specific enzymes through hydrogen bonding and hydrophobic interactions.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, potentially through inhibition of bacterial folate synthesis.

- Anti-inflammatory Effects : The presence of the sulfonamide group may contribute to its anti-inflammatory properties, possibly through modulation of inflammatory pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of compounds related to this compound. Here are some key findings:

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Anti-inflammatory Activity

In vitro studies have demonstrated that certain pyridazine derivatives can reduce pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism may involve the inhibition of specific signaling pathways associated with inflammation.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited significant inhibitory effects, comparable to standard antibiotics.

- Inflammation Model : In a mouse model of inflammation, administration of the compound led to a marked reduction in swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Key Spectral Data

- NMR/IR: Expected peaks include C=O (1660–1680 cm⁻¹, pyridazinone), S=O (1150–1350 cm⁻¹, sulfonamide), and aromatic C-H stretches (thiophene/benzene) based on analogs .

Structural Analogues with Pyridazinone Cores

Key Observations:

- Substituent Impact : The thiophen-2-yl group in the target compound and 6 () correlates with enhanced anticancer activity, possibly due to improved π-π stacking or metabolic stability .

- Sulfonamide Linkage : The ethylbenzenesulfonamide chain in the target compound may enhance solubility compared to benzylidene acetohydrazides (e.g., 22 , 23 ) but reduce membrane permeability .

- Piperazine vs. Thiophene : Piperazine-containing analogs (e.g., 22 , 23 ) exhibit cytotoxicity against AGS cells (IC₅₀ ~15 µM), suggesting that replacing piperazine with thiophene (as in the target compound) could alter target specificity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Key Observations:

- Lipophilicity : The target compound’s LogP (~2.1) is intermediate, balancing solubility and absorption better than highly lipophilic derivatives (e.g., 9 , LogP ~3.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.